molecular formula C6H12N4 B7977730 5-hydrazinyl-1-propyl-1H-pyrazole

5-hydrazinyl-1-propyl-1H-pyrazole

Cat. No.: B7977730
M. Wt: 140.19 g/mol
InChI Key: GHFCYNJPLNNDIN-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-propyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinyl group at the 5-position and a propyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-propyl-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with suitable precursors. One common method includes the condensation of hydrazine with 1-propyl-3,5-diketone under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of pyrazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, such as transition metals, to enhance reaction efficiency . Additionally, large-scale production may employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 5-Hydrazinyl-1-propyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its versatility in chemical reactions allows for the synthesis of a wide range of industrially relevant compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Hydrazinyl-1-propyl-1H-pyrazole is unique due to the presence of both the hydrazinyl and propyl groups, which confer distinct reactivity and biological activity. The hydrazinyl group enhances its ability to participate in various chemical reactions, while the propyl group influences its lipophilicity and overall molecular properties .

Properties

IUPAC Name

(2-propylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-5-10-6(9-7)3-4-8-10/h3-4,9H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCYNJPLNNDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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